Cas no 1010-60-2 (2-Chloro-1,4-naphthoquinone)

2-クロロ-1,4-ナフトキノンは、有機合成化学において重要な中間体として広く利用される化合物です。分子式C10H5ClO2で表され、ナフトキノン骨格に塩素原子が導入された構造を有します。

本化合物の特徴として、高い反応性と選択性が挙げられ、特に農薬や医薬品の合成前駆体として有用です。電子受容性を示すため、光増感剤や酸化還元反応の触媒としても応用可能です。また、結晶性が良好で取り扱いが比較的容易であり、安定性に優れている点が利点です。実験室規模から工業的生産まで、多様な条件下で利用される汎用性の高い試薬です。

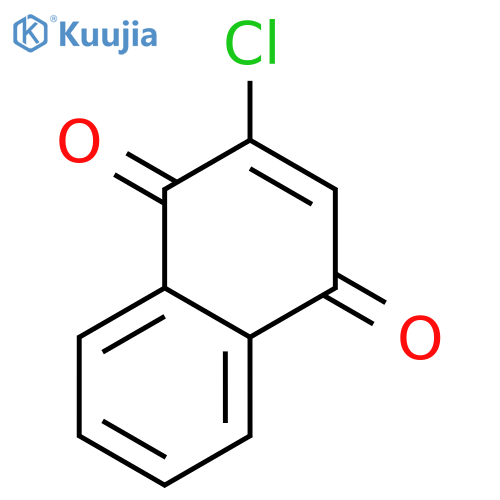

2-Chloro-1,4-naphthoquinone structure

商品名:2-Chloro-1,4-naphthoquinone

2-Chloro-1,4-naphthoquinone 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-1,4-naphthoquinone

- 1,4-naphthalenedione, 2-chloro-

- 1,4-naphthoquinone, 2-chloro-

- 2-chloro-4-naphthoquinone

- 2-chloronaphthoquinone

- 2-chloro-1,4-naphthalenedione

- 2-Chloro-1,4-naphthoquinore

- 2-Chloronaphthalene-1,4-dione

- NSC 400597

- 2-Chloro-1

- AURORA KA-5008

- RARECHEM BW GC 0008

- chloro-1,4-naphthoquinone

- 2-chlore-1,4-naphthoquinone

- FOF3PSJ59Z

- CCTJHVLTAJTPBV-UHFFFAOYSA-N

- AK109164

- chloronaphthoquinone

- 2-chloro-1,4-naphthquinone

- KSC177O7T

- 2-Chl

- MFCD00029187

- 1010-60-2

- WLN: L66 BV EVJ CG

- SY051032

- 2-chloro-1,4-dihydronaphthalene-1,4-dione

- CHEBI:28160

- C2721

- EN300-6490914

- HY-115243

- CS-0034824

- 2-chloranylnaphthalene-1,4-dione

- PD099119

- 4-07-00-02425 (Beilstein Handbook Reference)

- A800322

- NS00023017

- W-108929

- GS-3324

- C03753

- AC-15235

- AKOS006343761

- 2-Chlor-1,4-naphthochinon

- BRN 1867045

- NSC400597

- 2-Chloro-[1,4]Naphthoquinone

- SCHEMBL917548

- UNII-FOF3PSJ59Z

- CHEMBL349147

- AM84303

- DTXSID00143623

- FT-0695969

- 2-Chloronaphthalene-1,4-dione (2-Chloro-1,4-naphthoquinone)

- EINECS 213-776-2

- FD7245

- FT-0611685

- Q27103536

- NSC-400597

- DA-49387

- DTXCID5066114

- chloro-K3

- 213-776-2

-

- MDL: MFCD00029187

- インチ: 1S/C10H5ClO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H

- InChIKey: CCTJHVLTAJTPBV-UHFFFAOYSA-N

- ほほえんだ: ClC1=C([H])C(C2=C([H])C([H])=C([H])C([H])=C2C1=O)=O

- BRN: 1867045

計算された属性

- せいみつぶんしりょう: 191.99800

- どういたいしつりょう: 191.998

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 293

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.1

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 黄色結晶固体

- 密度みつど: 1.42

- ゆうかいてん: 114.0 to 118.0 deg-C

- ふってん: 308°C at 760 mmHg

- フラッシュポイント: 129.3 °C

- 屈折率: 1.625

- PSA: 34.14000

- LogP: 2.18830

- 最大波長(λmax): 333(Hexane)(lit.)

- かんど: 熱に敏感である

2-Chloro-1,4-naphthoquinone セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- RTECS番号:QL7450000

- ちょぞうじょうけん:0-10°C

2-Chloro-1,4-naphthoquinone 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

2-Chloro-1,4-naphthoquinone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D386834-100g |

2-Chloro-1,4-naphthoquinone |

1010-60-2 | 97% | 100g |

$295 | 2024-05-24 | |

| eNovation Chemicals LLC | Y1040231-500g |

1,4-Naphthalenedione, 2-chloro- |

1010-60-2 | 97% | 500g |

$115 | 2024-07-28 | |

| MedChemExpress | HY-115243-500mg |

2-Chloro-1,4-naphthoquinone |

1010-60-2 | 500mg |

¥520 | 2024-04-21 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-209130-1 g |

2-Chloro-1,4-naphthoquinone, |

1010-60-2 | ≥99% | 1g |

¥1,730.00 | 2023-07-11 | |

| Chemenu | CM141715-1000g |

2-Chloronaphthalene-1,4-dione |

1010-60-2 | 95%+ | 1000g |

$274 | 2023-01-13 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C154067-500g |

2-Chloro-1,4-naphthoquinone |

1010-60-2 | >98.0% | 500g |

¥704.90 | 2023-09-03 | |

| TRC | C373650-2g |

2-Chloro-1,4-naphthoquinone |

1010-60-2 | 2g |

$ 224.00 | 2023-04-18 | ||

| TRC | C373650-5g |

2-Chloro-1,4-naphthoquinone |

1010-60-2 | 5g |

$ 488.00 | 2023-04-18 | ||

| Enamine | EN300-6490914-0.5g |

2-chloro-1,4-dihydronaphthalene-1,4-dione |

1010-60-2 | 95% | 0.5g |

$19.0 | 2023-05-26 | |

| Enamine | EN300-6490914-2.5g |

2-chloro-1,4-dihydronaphthalene-1,4-dione |

1010-60-2 | 95% | 2.5g |

$25.0 | 2023-05-26 |

2-Chloro-1,4-naphthoquinone サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:1010-60-2)2-Chloro-1,4-naphthoquinone

注文番号:A800322

在庫ステータス:in Stock

はかる:1kg

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 04:36

価格 ($):222.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:1010-60-2)2-氯-1,4-萘醌 1010-60-2

注文番号:LE25879934

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:51

価格 ($):discuss personally

2-Chloro-1,4-naphthoquinone 関連文献

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

4. Book reviews

-

5. Book reviews

1010-60-2 (2-Chloro-1,4-naphthoquinone) 関連製品

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:1010-60-2)2-Chloro-1,4-naphthoquinone

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Jiangsu Xinsu New Materials Co., Ltd

(CAS:1010-60-2)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ